BENGHE Foundational & Exploratory

Check Availability & Pricing

1-chloroethyl (4-nitrophenyl) carbonate CAS
number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-chloroethyl (4-nitrophenyil)
Compound Name:
Carbonate

Cat. No.: B176226

An In-depth Technical Guide to 1-Chloroethyl (4-Nitrophenyl) Carbonate

Chemical Abstract Service (CAS) Number: 101623-69-2

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-chloroethyl (4-nitrophenyl)
carbonate, a pivotal reagent in modern organic synthesis and pharmaceutical sciences.
Tailored for researchers, chemists, and drug development professionals, this guide moves
beyond simple data presentation to offer field-proven insights into its synthesis, reactivity, and
application, with a particular focus on its role as a sophisticated linker in prodrug design.

Executive Summary: A Molecule of Strategic
Importance

1-Chloroethyl (4-nitrophenyl) carbonate (CAS No. 101623-69-2) is a highly reactive
carbonate ester that has garnered significant attention as a versatile chemical intermediate.[1]
[2][3] Its utility is primarily anchored in the strategic combination of two key functional groups:
the 1-chloroethyl carbonate moiety, which serves as a cleavable linker, and the 4-nitrophenyl
group, which acts as an excellent leaving group and a potential trigger for reductive cleavage.
[4] This unique architecture makes it an invaluable tool for creating prodrugs, where controlled
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release of a parent therapeutic is paramount. This guide will elucidate the fundamental
properties, synthesis, and mechanistic applications of this compound.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is the foundation of its effective application.
The key physicochemical data for 1-chloroethyl (4-nitrophenyl) carbonate are summarized
below. The compound is typically a solid and is sensitive to moisture, necessitating careful
handling and storage.[5][6]

Property Value Source(s)

CAS Number 101623-69-2 (11151171

Molecular Formula CoHsCINOs [5]

Molecular Weight 245.62 g/mol [2]

Appearance Off-white to pale yellow solid [1]

Purity Typically 297% [5]

Storage Conditions 2-8°C, Sealed in dry, inert 51161
atmosphere

1-CENPC, Carbonic acid 1-
Synonyms ) [2]
chloroethyl 4-nitrophenyl ester

Synthesis and Purification: A Robust and High-Yield
Protocol

Causality Behind the Method: The standard synthesis of 1-chloroethyl (4-nitrophenyl)
carbonate is an efficient acylation reaction. It leverages the high reactivity of 1-chloroethyl
chloroformate with the nucleophilic hydroxyl group of p-nitrophenol. Pyridine is employed not
as a catalyst, but as a stoichiometric base to quench the hydrochloric acid byproduct generated
during the reaction. This prevents protonation of the pyridine and p-nitrophenoxide, driving the
equilibrium towards the product and resulting in a high-yield process. Dichloromethane (DCM)
is an ideal solvent due to its inertness and ability to dissolve the reactants while facilitating easy
removal post-reaction.
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Caption: High-level workflow for the synthesis of 1-chloroethyl (4-nitrophenyl) carbonate.

Detailed Experimental Protocol: Synthesis

+ Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an
inert atmosphere (e.g., nitrogen or argon), add p-nitrophenol (1.0 eq) and anhydrous
dichloromethane (DCM, approx. 6 mL/mmol of p-nitrophenol). Cool the mixture to 0°C in an

ice bath.
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o Base Addition: Add pyridine (1.0 eq) to the cooled reaction mixture.

e Acylation: Add 1-chloroethyl chloroformate (1.1 eq) dropwise to the stirring mixture, ensuring
the temperature remains at 0°C.

¢ Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room
temperature and stir for an additional 1 hour.[1][2] Monitor the reaction to completion using
thin-layer chromatography (TLC).

e Workup:
o Remove the solvent under reduced pressure (rotary evaporation).
o Dissolve the residue in diethyl ether or ethyl acetate.

o Wash the organic layer sequentially with water, 10% citric acid solution (to remove
pyridine), and finally with brine.[1]

o Dry the organic layer over anhydrous sodium sulfate (Naz=S0a), filter, and evaporate the
solvent under reduced pressure.

e Product Isolation: The resulting off-white solid is typically of high purity (often >97%).[1]
Further purification, if necessary, can be achieved by recrystallization.

Core Application: A Tunable Prodrug Linker with
Dual-Activation Potential

The molecular architecture of 1-chloroethyl (4-nitrophenyl) carbonate is ingeniously suited
for prodrug design. A prodrug is an inactive precursor that is converted in vivo to an active
therapeutic. This linker enables drug release through two distinct and context-dependent
mechanisms: hydrolytic and reductive cleavage.

Mechanism 1: Hydrolytic Cleavage (Enzyme or pH-
Mediated)

This is the most common pathway for carbonate-based prodrugs. The linker is attached to a
nucleophilic functional group (e.g., -OH, -NHz, -COOH) on the parent drug.
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o Step A (Activation): Esterase enzymes in the plasma or specific tissues hydrolyze the
carbonate ester bond.

o Step B (Cascade Release): This initial cleavage is the rate-determining step. The resulting
intermediate is unstable and rapidly decomposes, releasing the active drug, carbon dioxide,
and an acetaldehyde byproduct. The 4-nitrophenoxide ion is an excellent leaving group (pKa
of 4-nitrophenol is ~7.15), which facilitates this rapid decomposition under physiological pH.

[4]

Mechanism 2: Reductive Cleavage (Hypoxia or
Microbiome-Mediated)

The 4-nitrophenyl group provides a second, orthogonal release mechanism. This pathway is
particularly valuable for targeted drug delivery.

o Step A (Reduction): In environments with low oxygen (hypoxia), such as the core of solid
tumors, or in the presence of specific microbial enzymes, nitroreductase enzymes reduce the
nitro group (-NO2) to a hydroxylamine (-NHOH) or an amine (-NH-2).[8]

o Step B (Electronic Cascade): This reduction dramatically alters the electronic properties of
the phenyl ring, transforming the substituent from strongly electron-withdrawing to electron-
donating. This change can trigger a cascade of electronic rearrangements that leads to the
cleavage of the carbonate and release of the active drug. This strategy is a cornerstone of
hypoxia-activated prodrugs (HAPS).
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Caption: Dual-activation pathways for prodrugs using the 1-CENPC linker.

Experimental Protocol: General Procedure for
Prodrug Synthesis

Rationale: This protocol describes the coupling of 1-chloroethyl (4-nitrophenyl) carbonate
with a parent drug molecule containing a nucleophilic group. The 4-nitrophenyl carbonate acts
as an activated carbonyl, readily undergoing nucleophilic substitution. A non-nucleophilic
organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the
p-nitrophenol leaving group, driving the reaction to completion.
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e Preparation: Dissolve the parent drug (1.0 eq) in an anhydrous aprotic solvent (e.g., THF,
DCM, or DMF).

» Base Addition: Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).

» Reagent Addition: To the stirring solution, add a solution of 1-chloroethyl (4-nitrophenyl)
carbonate (1.1-1.2 eq) in the same anhydrous solvent, typically dropwise at room
temperature or 0°C to control reactivity.

e Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-
MS until the starting material is consumed.

o Workup:
o Quench the reaction with water or a saturated aqueous solution of NH4Cl.
o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers and wash with brine, dry over Na=SOa, filter, and concentrate
under reduced pressure.

« Purification: Purify the crude product using silica gel flash column chromatography to isolate
the desired prodrug.

Analytical Monitoring of Linker Cleavage

Trustworthiness through Validation: A key feature of the 4-nitrophenyl carbonate linker is that its
cleavage can be quantitatively monitored in real-time. Under basic conditions or upon
enzymatic cleavage, the release of the 4-nitrophenolate ion, which is a distinct yellow color, can
be measured using UV-Vis spectrophotometry.[4]

Protocol: Spectrophotometric Hydrolysis Assay

o Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the purified prodrug in
a solvent like DMSO.

o Reaction Buffer: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 7.4
for physiological, pH 9 for accelerated hydrolysis).
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e Measurement:
o |n a cuvette, add the reaction buffer.

o Initiate the reaction by adding a small aliquot of the prodrug stock solution to achieve the
desired final concentration (e.g., 50-100 puM).

o Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in
absorbance at the Amax of the 4-nitrophenolate ion (approx. 400-413 nm) over time.[4]

o Data Analysis: The rate of hydrolysis can be calculated from the initial linear portion of the
absorbance vs. time plot, using the Beer-Lambert law (A = ebc) and the known molar
extinction coefficient (g) of the 4-nitrophenolate ion at the specific pH.

Safety and Handling

As a reactive chemical intermediate, proper handling of 1-chloroethyl (4-nitrophenyl)
carbonate is essential. The following table summarizes its known hazards and required
precautions.[5][9][10]
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Hazard Information

Precautionary Measures

GHS Pictogram

GHSO07 (Exclamation Mark)

Signal Word

Warning

Hazard Statements

H302: Harmful if swallowed

Personal Protective Equipment (PPE)

Chemical safety goggles, nitrile gloves, lab coat.

[6]19]

Engineering Controls

Handle in a chemical fume hood to avoid

inhalation of dust or vapors.[11]

Avoid contact with skin and eyes. Avoid

ingestion and inhalation. Keep away from

Handling ] ] ) -
moisture as the compound is moisture-sensitive.
[619][11]
Store in a tightly closed container in a cool (2-
Storage 8°C), dry, and well-ventilated area under an inert
atmosphere.[5]
Dispose of contents/container to an approved
Disposal waste disposal plant in accordance with local,
state, and federal regulations.[9][10]
Conclusion

1-Chloroethyl (4-nitrophenyl) carbonate is more than a simple reagent; it is a sophisticated

tool for molecular design. Its high-yield synthesis, well-defined reactivity, and, most importantly,

its capacity to act as a linker with dual-release mechanisms make it exceptionally valuable in

the field of drug development. By enabling the creation of prodrugs that can be activated by

hydrolysis or targeted reduction, it offers researchers a powerful strategy to enhance the

therapeutic index of parent molecules, improve bioavailability, and achieve targeted drug

delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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